Ethyl 2-(o-tolyloxy)benzoate
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Overview
Description
Ethyl 2-(o-tolyloxy)benzoate: is an organic compound with the molecular formula C16H16O3. It is a type of ester, specifically an ethyl ester of 2-(o-tolyloxy)benzoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(o-tolyloxy)benzoate can be synthesized through the esterification of 2-(o-tolyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of modified clay as a solid acid catalyst can improve the conversion rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(o-tolyloxy)benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: 2-(o-tolyloxy)benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-(o-tolyloxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(o-tolyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Another ester with similar structural features but different reactivity and applications.
6-chloro-2-(p-tolyloxy)methyl-1H-benzo[d]imidazole: A compound with a similar tolyloxy group but different core structure and biological activities.
Uniqueness: Ethyl 2-(o-tolyloxy)benzoate is unique due to its specific ester linkage and the presence of the o-tolyloxy group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)13-9-5-7-11-15(13)19-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3 |
InChI Key |
MFJSONAPWGITKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2C |
Origin of Product |
United States |
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